

# Application Notes and Protocols for the Characterization of 4-Benzyloxy-2-nitrotoluene

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## Compound of Interest

Compound Name: 4-Benzyloxy-2-nitrotoluene

Cat. No.: B015661

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These application notes provide a detailed overview of the analytical methods for the characterization of **4-Benzyloxy-2-nitrotoluene**. The protocols outlined below are based on established analytical techniques for nitroaromatic compounds and can be used as a starting point for method development and validation.

## High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust technique for assessing the purity of **4-Benzyloxy-2-nitrotoluene** and for quantifying it in reaction mixtures or final products. A reversed-phase HPLC method is generally suitable for this compound.

## Experimental Protocol: HPLC

A typical HPLC method for the analysis of nitrotoluene isomers can be adapted for **4-Benzyloxy-2-nitrotoluene**.

Parameter	Condition
Column	C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detector	UV-Vis Detector
Detection Wavelength	254 nm
Sample Preparation	Dissolve an accurately weighed sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is well-suited for the analysis of **4-Benzylloxy-2-nitrotoluene**, providing both chromatographic separation and mass spectrometric identification.

### Experimental Protocol: GC-MS

The following protocol is a starting point for the GC-MS analysis of nitrotoluene derivatives.<sup>[1]</sup>

Parameter	Condition
GC Column	HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas	Helium
Inlet Temperature	250 °C
Injection Mode	Split (e.g., 20:1 split ratio)
Injection Volume	1 µL
Oven Temperature Program	Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
MS Transfer Line Temp	280 °C
Ion Source Temperature	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	50-350 amu
Sample Preparation	Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 0.1 mg/mL.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of **4-Benzyloxy-2-nitrotoluene**. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide detailed information about the molecular structure. Spectral data for **4-Benzyloxy-2-nitrotoluene** is available on databases such as SpectraBase. [\[2\]](#)[\[3\]](#)

### $^1\text{H}$ NMR Spectral Data (Predicted)

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
CH <sub>3</sub>	~2.4	s	-
O-CH <sub>2</sub>	~5.1	s	-
Aromatic-H (nitrotoluene ring)	6.9 - 7.8	m	-
Aromatic-H (benzyl ring)	7.2 - 7.5	m	-

## <sup>13</sup>C NMR Spectral Data

A <sup>13</sup>C NMR spectrum for **4-Benzyloxy-2-nitrotoluene** is available on SpectraBase.[2][3] The spectrum will show distinct signals for the methyl carbon, the benzylic methylene carbon, and the aromatic carbons.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of **4-Benzyloxy-2-nitrotoluene** will show characteristic absorption bands for the nitro group, the ether linkage, and the aromatic rings. A vapor phase IR spectrum is available on SpectraBase.[2][4]

## FTIR Spectral Data Interpretation

Functional Group	Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )
Nitro (NO <sub>2</sub> )	Asymmetric Stretch	1520 - 1560
Nitro (NO <sub>2</sub> )	Symmetric Stretch	1345 - 1385
C-O-C (Ether)	Stretch	1000 - 1300
Aromatic C-H	Stretch	3000 - 3100
Aromatic C=C	Stretch	1450 - 1600
Aliphatic C-H (CH <sub>3</sub> , CH <sub>2</sub> )	Stretch	2850 - 3000

## Mass Spectrometry (MS)

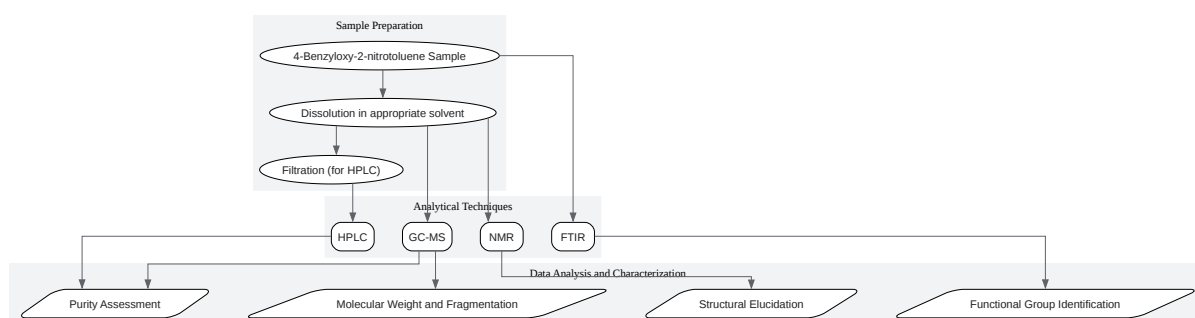
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **4-Benzyloxy-2-nitrotoluene**, the molecular ion peak and characteristic fragment ions would be observed. A GC-MS spectrum is available on SpectraBase.<sup>[2]</sup>

### Mass Spectrometry Data

Parameter	Value
Molecular Formula	C <sub>14</sub> H <sub>13</sub> NO <sub>3</sub>
Molecular Weight	243.26 g/mol
Expected [M] <sup>+</sup> Peak (m/z)	243
Major Fragment Ions (m/z)	91 (tropylium ion from benzyl group), fragments corresponding to loss of NO <sub>2</sub> , and other characteristic cleavages.

## Visualizations

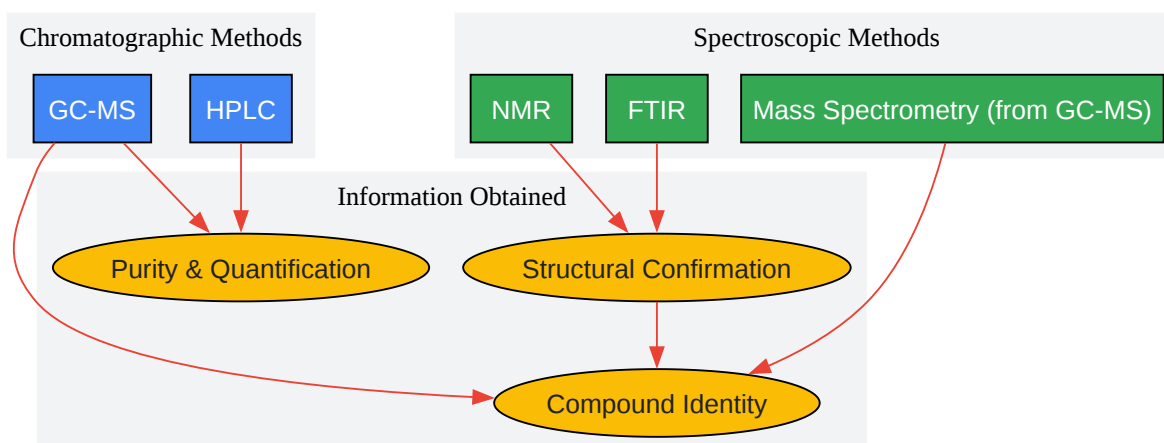
### Analytical Workflow



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Caption: Workflow for the analytical characterization of **4-Benzyloxy-2-nitrotoluene**.

## Relationship of Analytical Methods



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## References

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